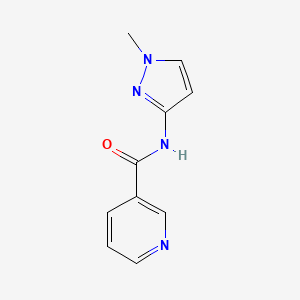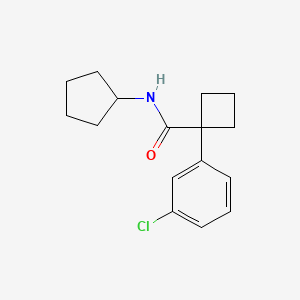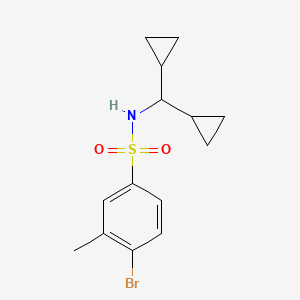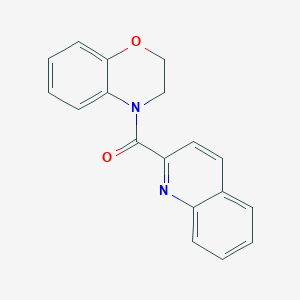![molecular formula C18H19BrN4O B7538487 [1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)
[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, commonly known as BPPM, is a chemical compound that has recently gained attention in the scientific community due to its potential medicinal properties. BPPM has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of BPPM is not fully understood. However, it has been proposed that BPPM exerts its biological activities by targeting various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. BPPM has been found to inhibit the activation of NF-κB and MAPK pathways, which are involved in the regulation of inflammatory and immune responses, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
BPPM has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages. BPPM has also been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. Furthermore, BPPM has been found to inhibit the replication of HBV and HCV in vitro.
実験室実験の利点と制限
BPPM has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BPPM has also been shown to exhibit various biological activities, which makes it a promising candidate for further research. However, BPPM also has some limitations. It has low solubility in water, which may make it difficult to use in certain experiments. Furthermore, the mechanism of action of BPPM is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research of BPPM. One possible direction is to further investigate the mechanism of action of BPPM. Understanding the molecular targets of BPPM could provide insights into its biological activities and potential therapeutic applications. Another direction is to evaluate the in vivo efficacy and toxicity of BPPM. Animal studies could provide valuable information on the pharmacokinetics and pharmacodynamics of BPPM. Furthermore, the development of BPPM derivatives with improved solubility and potency could enhance its potential as a therapeutic agent. Overall, BPPM has the potential to be developed as a novel therapeutic agent for various diseases, and further research is needed to fully explore its medicinal properties.
Figure 1: Chemical structure of BPPM
H3C
|
N
|
N
|
C1=C(NC=N1)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)Br
合成法
The synthesis of BPPM involves the reaction of (4-bromophenyl)cyclopropyl ketone with 4-pyrimidin-2-ylpiperazine in the presence of triethylamine and acetic anhydride. The resulting product is then purified by column chromatography to obtain pure BPPM. The chemical structure of BPPM is shown in Figure 1.
科学的研究の応用
BPPM has been extensively studied for its potential medicinal properties. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. BPPM has also been shown to possess anti-cancer properties by inducing apoptosis in various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. Furthermore, BPPM has been found to exhibit anti-viral properties by inhibiting the replication of hepatitis B virus (HBV) and hepatitis C virus (HCV) in vitro.
特性
IUPAC Name |
[1-(4-bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O/c19-15-4-2-14(3-5-15)18(6-7-18)16(24)22-10-12-23(13-11-22)17-20-8-1-9-21-17/h1-5,8-9H,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHYREAPDHVYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)

![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)



![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)


